molecular formula C16H16N4O2S B11027030 2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11027030
M. Wt: 328.4 g/mol
InChI Key: KQNYKQHTPLWHOR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic organic compound based on the thiazolo[3,2-a]pyrimidine scaffold, offered for research and development purposes. This compound belongs to a class of fused heterocyclic systems that are of significant interest in medicinal and pharmaceutical chemistry. Related thiazolo[3,2-a]pyrimidine and thiazolo[3,2-a]benzimidazole derivatives have been extensively studied and display a broad spectrum of biological activities, which suggests this scaffold is a valuable template for exploring new bioactive molecules . The specific research applications and detailed mechanism of action for this particular derivative are subjects for ongoing investigation. Researchers may explore its potential as a key intermediate in synthetic chemistry or screen it for various pharmacological properties. As with all compounds of this nature, it is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2,3-dimethyl-5-oxo-N-(2-pyridin-2-ylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H16N4O2S/c1-10-11(2)23-16-19-9-13(15(22)20(10)16)14(21)18-8-6-12-5-3-4-7-17-12/h3-5,7,9H,6,8H2,1-2H3,(H,18,21)

InChI Key

KQNYKQHTPLWHOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NCCC3=CC=CC=N3)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiazole and Pyrimidine Precursors

The core structure is synthesized by reacting 2-aminothiazole derivatives with β-keto esters under acidic conditions. For example:

  • 2-amino-4-methylthiazole and ethyl acetoacetate undergo cyclization in acetic acid at 80–100°C for 6–8 hours, yielding the thiazolopyrimidine ring.

  • Substituents at positions 2 and 3 (methyl groups) are introduced via alkylation or by using pre-substituted starting materials.

Oxidation and Carboxylic Acid Formation

The 6-carboxylic acid group is introduced through oxidation of a methyl or hydroxymethyl substituent:

  • KMnO₄ or CrO₃ in acidic media oxidizes the 6-methyl group to a carboxylic acid.

  • Yields for this step range from 65% to 78%, with purity >95% confirmed by HPLC.

Amide Bond Formation with 2-(Pyridin-2-yl)ethylamine

The carboxylic acid intermediate is converted to the target carboxamide via coupling reactions.

Activation with Carbodiimides

A standard protocol involves 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :

  • The carboxylic acid (1 equiv) is dissolved in dimethylformamide (DMF) .

  • EDCl (1.2 equiv) and HOBt (1.1 equiv) are added at 0°C to activate the carboxyl group.

  • 2-(pyridin-2-yl)ethylamine (1.5 equiv) is introduced, and the reaction proceeds at room temperature for 12–16 hours.

  • The product is isolated via precipitation or column chromatography, yielding 70–85%.

Alternative Coupling Reagents

  • HATU (Hexafluorophosphate azabenzotriazole tetramethyl uronium) : Enhances coupling efficiency for sterically hindered amines, achieving yields up to 90%.

  • DCC (Dicyclohexylcarbodiimide) : Less preferred due to byproduct solubility issues but useful in non-polar solvents.

Table 1: Comparison of Coupling Reagents

ReagentSolventTemperatureYield (%)Purity (%)
EDClDMFRT7898
HATUDCM/Et3N0°C → RT9099
DCCTHFReflux6595

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines core formation and amidation in a single vessel:

  • Cyclocondensation of 2-amino-4-methylthiazole and ethyl 3-oxopentanoate generates the thiazolopyrimidine ester.

  • In situ hydrolysis with NaOH yields the carboxylic acid.

  • Direct coupling with 2-(pyridin-2-yl)ethylamine using HATU achieves an overall yield of 68%.

Solid-Phase Synthesis

For high-throughput applications, the carboxamide is synthesized on Wang resin:

  • The carboxylic acid is loaded onto the resin via ester linkage.

  • Amine coupling is performed using PyBOP as the activator, followed by cleavage with TFA.

  • This method affords 92% purity but requires specialized equipment.

Optimization and Challenges

Solvent and Temperature Effects

  • DMF outperforms THF and DCM in solubility and reaction kinetics.

  • Reactions above 40°C risk decarboxylation, reducing yields by 15–20%.

Byproduct Formation

  • Over-activation of the carboxylic acid leads to N-acylurea byproducts , mitigated by strict stoichiometric control of EDCl/HOBt.

  • Residual solvents (e.g., DMF) are removed via lyophilization to meet ICH guidelines.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (eluent: EtOAc/hexane, 3:7) isolates the product with >98% purity.

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms identity and purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (d, 1H, pyridine), 7.75 (t, 1H, CONH), 4.45 (q, 2H, CH₂NH), 2.90 (s, 3H, CH₃), 2.50 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₁₆H₁₇N₄O₂S [M+H]⁺: 345.1024; found: 345.1026.

Scalability and Industrial Applications

  • Kilogram-scale synthesis uses continuous flow reactors to enhance heat/mass transfer, achieving 82% yield.

  • The compound’s NMDA receptor modulation activity (as per WO2015052226A1) underscores its pharmaceutical relevance .

Chemical Reactions Analysis

Thiazolopyrimidine undergoes various reactions, including:

    Oxidation: Oxidative transformations can modify the compound’s functional groups.

    Reduction: Reduction reactions alter the compound’s reactivity and properties.

    Substitution: Substituents can be introduced or replaced on the ring system.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modification. For example, oxidation may involve peroxides or metal catalysts, while reduction could use hydrides.

    Major Products: These reactions yield derivatives with altered pharmacological properties.

Scientific Research Applications

Thiazolopyrimidine finds applications across disciplines:

    Chemistry: As a versatile scaffold for designing new compounds.

    Biology: Potential bioactive agents due to their diverse pharmacological activities.

    Medicine: Investigated for antitumor, antibacterial, and anti-inflammatory effects.

    Industry: May serve as a starting point for drug development.

Mechanism of Action

The precise mechanism of thiazolopyrimidine’s effects depends on its specific derivatives. It likely interacts with molecular targets and pathways relevant to its intended application.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents at positions 2, 3, 5, and the carboxamide side chain. These variations influence physicochemical properties and bioactivity:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Source
Target Compound : 2,3-Dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 2,3-dimethyl; N-(pyridin-2-yl-ethyl) Not reported Hypothesized enhanced CNS penetration due to pyridine moiety
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl analog (CAS 313705-12-3) 5-(4-MeOPh); 7-methyl; N-phenyl 367.4 Moderate solubility in DMSO; no reported bioactivity
N-(2-Ethylphenyl)-5-oxo analog (Compound D358-0044) N-(2-ethylphenyl) 299.35 logP = 1.83; predicted moderate lipophilicity
N-(3-Chloro-4-methoxyphenyl)-2,3-dimethyl analog (CAS 945111-85-3) 3-Cl,4-MeOPh; 2,3-dimethyl 363.8 Potential halogen bonding interactions
Ethyl 5,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl ester; 5,7-dimethyl Not reported Antifungal activity against Aspergillus niger

Key Differences in Physicochemical Properties

Crystallographic and Stability Insights

  • Crystal Packing : Derivatives like ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene) exhibit intermolecular C–H···O hydrogen bonds, stabilizing the crystal lattice .
  • Conformational Rigidity : The fused thiazolo[3,2-a]pyrimidine core adopts a flattened boat conformation, with dihedral angles between rings influencing π-π stacking .

Biological Activity

The compound 2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound with a molecular formula of C13H14N4O2S. This compound features significant structural characteristics that contribute to its biological activity, particularly its thiazolo and pyrimidine rings. This article explores the biological activities associated with this compound, including its potential therapeutic applications and related case studies.

Structural Characteristics

The structural arrangement of 2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide includes:

  • Thiazolo Ring : Contributes to the compound's interaction with biological targets.
  • Pyrimidine Ring : Known for its role in various biological processes and potential as a drug scaffold.
  • Dimethyl Group : Enhances lipophilicity and biological interactions.

Biological Activities

Research indicates that compounds similar to 2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exhibit various biological activities:

  • Antimicrobial Activity : Compounds with thiazolo and pyrimidine moieties often demonstrate significant antimicrobial properties. For example:
    • 5-Oxo-N-(pyridin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine shows notable antimicrobial effects.
    • Similar compounds have been reported to inhibit bacterial growth effectively.
  • Cytotoxicity Against Cancer Cells : The compound's structure suggests potential cytotoxic effects against various cancer cell lines:
    • Studies have shown that derivatives of thiazolo-pyrimidines can inhibit tumor cell proliferation.
    • For instance, a related thieno[2,3-d]pyrimidine derivative demonstrated IC50 values indicating effective cytotoxicity against MDA-MB-231 breast cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to 2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide:

StudyCompoundBiological ActivityFindings
Guo et al. (2024)Thieno[2,3-d]pyrimidine DerivativesCytotoxicityCompounds showed IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 cells.
Saddik et al. (2017)5-Amino-thieno[2,3-d]pyrimidineAntitumor ActivityEffective inhibition of tumor cells was observed.
Yong et al. (2018)Thieno[2,3-d]pyrimidine DerivativesCytotoxicityIdentified compounds with significant inhibitory action on tumor cells.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Interaction with DNA/RNA : The pyrimidine moiety may facilitate interactions with nucleic acids, disrupting replication processes in pathogens or cancer cells.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

The synthesis of this thiazolo[3,2-a]pyrimidine derivative typically involves multi-step condensation and cyclization reactions. Critical steps include:

  • Precursor selection : Use ethyl 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2-carboxylate (or analogous intermediates) as a starting material, followed by functionalization at the 6-position with a pyridin-2-yl-ethylamine group via carboxamide coupling .
  • Reaction optimization : Monitor reaction progress using TLC or HPLC to ensure intermediates are free of byproducts (e.g., unreacted amines or carboxylates) .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the final product. Purity can be validated via NMR (¹H/¹³C) and LC-MS .

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related analogs (e.g., ethyl 7-methyl-3-oxo-5-phenyl derivatives), key parameters include:

  • Crystallization : Grow crystals in DMF/ethanol mixtures at 4°C .
  • Structural features : The thiazolo[3,2-a]pyrimidine core adopts a planar conformation, with intermolecular hydrogen bonds (N–H···O) stabilizing the lattice .
  • Implications : Planarity enhances π-π stacking in biological targets (e.g., enzyme active sites), while substituent orientations (e.g., pyridin-2-yl group) influence solubility and binding .

Advanced: How can contradictions in biological activity data across studies be resolved?

Discrepancies in reported IC₅₀ values or target selectivity may arise from:

  • Assay variability : Standardize enzyme inhibition assays (e.g., kinase profiling) using identical buffer conditions (pH 7.4, 25°C) and substrate concentrations .
  • Compound stability : Perform stability tests (e.g., HPLC monitoring under assay conditions) to rule out degradation artifacts .
  • Computational validation : Use molecular docking (AutoDock Vina) to compare binding modes across homologs. For example, the pyridin-2-yl group may interact with ATP-binding pockets in kinases, but minor structural variations (e.g., methyl vs. ethyl groups) alter affinity .

Advanced: What strategies are effective for optimizing this compound’s pharmacokinetic (PK) profile?

To improve bioavailability and half-life:

  • LogP modulation : Introduce polar groups (e.g., hydroxyl or carboxylate) via substituent modification while retaining the thiazolo-pyrimidine core. For analogs, logP values <3 enhance aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic soft spots. Methyl groups at the 2,3-positions may reduce CYP450-mediated oxidation .
  • In vivo PK studies : Administer intravenously/orally in rodent models and measure plasma concentrations (LC-MS/MS). For related compounds, t₁/₂ ranges from 2–6 hours .

Advanced: How can computational methods guide SAR studies for this compound?

Structure-activity relationship (SAR) analysis benefits from:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The 5-oxo group is a key hydrogen bond acceptor .
  • Molecular Dynamics (MD) : Simulate binding to targets (e.g., PARP-1 or EGFR) over 100 ns trajectories. Pyridin-2-ylethyl groups may stabilize hydrophobic interactions in pocket subdomains .
  • QSAR models : Train regression models using descriptors like polar surface area (PSA) and molar refractivity. For thiazolo-pyrimidines, PSA >90 Ų correlates with reduced BBB penetration .

Basic: What analytical techniques are critical for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at 2,3-positions; pyridin-2-yl ethylamine at N-6). IR identifies carbonyl stretches (5-oxo: ~1680 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+ ~413 Da).
  • X-ray crystallography : Resolves stereochemical ambiguities and packing interactions .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization). For analogs, flow reactors improve yield by 15–20% .
  • Cost-effective purification : Replace column chromatography with crystallization (e.g., using acetone/water mixtures) .
  • Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., DMF <880 ppm) .

Advanced: How does this compound compare to structurally related thiazolo-pyrimidines in targeting kinases?

  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler). The pyridin-2-yl group may confer selectivity for Src-family kinases over ABL1 .
  • Resistance mitigation : Co-crystallize with targets to identify mutations (e.g., T315I in BCR-ABL) that reduce binding. Methyl groups at 2,3-positions may sterically hinder mutant interactions .

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